![molecular formula C12H11IO2 B13497472 Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13497472.png)
Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-iodobicyclo[111]pentane-1-carboxylate is a chemical compound that features a unique bicyclo[111]pentane core structureThe bicyclo[1.1.1]pentane scaffold is known for its rigidity and ability to act as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate typically involves the iodination of a bicyclo[1.1.1]pentane precursor. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine to form 1,3-diiodobicyclo[1.1.1]pentane, which can then be further functionalized . Another approach involves the use of 1-azido-3-iodobicyclo[1.1.1]pentane as a precursor, which can undergo various click reactions to form different derivatives .
Industrial Production Methods
Industrial production methods for phenyl 3-iodobicyclo[11 large-scale synthesis of bicyclo[1.1.1]pentane derivatives generally involves photochemical addition reactions and subsequent functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Click Reactions: The compound can participate in Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions to form triazole derivatives.
Reduction Reactions: The iodine atom can be reduced to form different bicyclo[1.1.1]pentane derivatives.
Common Reagents and Conditions
Cu(I) Catalysts: Used in click reactions to form triazole derivatives.
Organometallic Reagents: Used for substitution reactions.
Reducing Agents: Used for reduction reactions.
Major Products Formed
Triazole Derivatives: Formed through click reactions.
Substituted Bicyclo[1.1.1]pentane Derivatives: Formed through substitution and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane scaffold is used as a bioisostere to improve the pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and unique structure of the compound make it useful in the design of molecular rods, rotors, and supramolecular linkers.
Chemical Biology: The compound can be used to study the effects of rigid scaffolds on biological systems.
Wirkmechanismus
The mechanism of action of phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is primarily related to its ability to act as a bioisostere. By replacing phenyl rings, tert-butyl groups, or internal alkynes with the bicyclo[1.1.1]pentane scaffold, the compound can alter the physicochemical properties of molecules, leading to improved solubility, metabolic stability, and reduced non-specific binding . The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[1.1.1]pentane core.
Vergleich Mit ähnlichen Verbindungen
Phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: A useful intermediate for further functionalization.
1-Azido-3-iodobicyclo[1.1.1]pentane: A precursor for click reactions.
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate: Another derivative with similar reactivity.
The uniqueness of phenyl 3-iodobicyclo[11
Eigenschaften
Molekularformel |
C12H11IO2 |
|---|---|
Molekulargewicht |
314.12 g/mol |
IUPAC-Name |
phenyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C12H11IO2/c13-12-6-11(7-12,8-12)10(14)15-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI-Schlüssel |
DDZUKSOUYHULFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)I)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl[(3,3,3-2H3)prop-1-yn-1-yl]silane](/img/structure/B13497395.png)
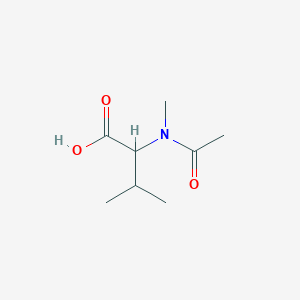
amine hydrochloride](/img/structure/B13497401.png)
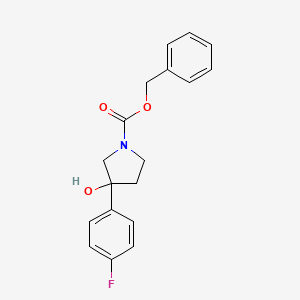

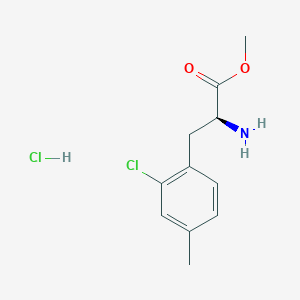
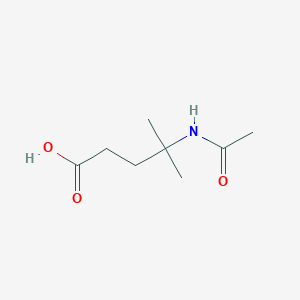
![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)
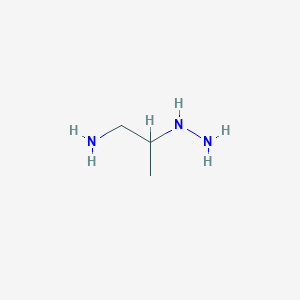
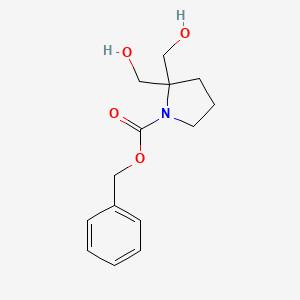
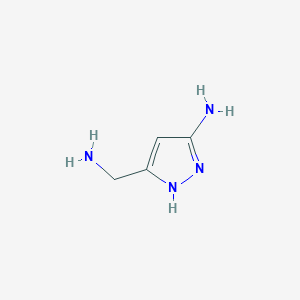

![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
